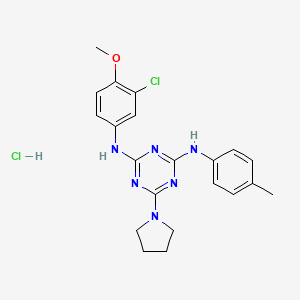

N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-5-7-15(8-6-14)23-19-25-20(27-21(26-19)28-11-3-4-12-28)24-16-9-10-18(29-2)17(22)13-16;/h5-10,13H,3-4,11-12H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJUDBBSMDYQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

Substitution Reactions: The introduction of the 3-chloro-4-methoxyphenyl and p-tolyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a base, such as potassium carbonate, and are conducted at elevated temperatures.

Pyrrolidine Introduction: The pyrrolidin-1-yl group is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine intermediate. This step may require a catalyst or a phase-transfer agent to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while nucleophilic substitution at the chloro position can introduce a variety of substituents, such as amino or alkyl groups.

Scientific Research Applications

Inhibition of Enzymes Related to Neurological Disorders

Recent studies have indicated that compounds with a triazine core, similar to N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases. For example, research has shown that nitrogen mustard derivatives containing the triazine ring can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical in the pathology of Alzheimer's disease. The most active compounds demonstrated an AChE IC50 of approximately 0.051 µM and a BACE1 IC50 of around 9.00 µM .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The triazine moiety has been associated with various biological activities including cytotoxicity against cancer cell lines. Studies involving similar triazine derivatives have reported promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of triazine derivatives on neuronal cultures exposed to neurotoxic agents. The results indicated that these compounds could significantly reduce neuronal death and oxidative stress markers, suggesting their potential use as therapeutic agents for neurodegenerative conditions .

Case Study 2: Antitumor Activity

In another investigation, a series of triazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including breast and lung cancer models. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazine Derivatives

Core Structure and Substituent Analysis

The 1,3,5-triazine core is shared across analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Profiles and Hypothetical Properties

*Hypothetical values based on structural analogs; exact experimental data unavailable.

Key Observations :

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, identified by its CAS number 1179470-03-1, is a complex organic compound with significant biological activity. This article reviews its biological properties, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 447.4 g/mol. The structure features a triazine core which is significant in many biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H24Cl2N6O |

| Molecular Weight | 447.4 g/mol |

| CAS Number | 1179470-03-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that lead to cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancers.

- Induction of Apoptosis : Certain studies suggest that derivatives of triazine can induce apoptosis in cancer cells, making them candidates for therapeutic development .

- Selectivity : The compound's design allows for selective targeting of cancerous cells while minimizing effects on normal cells, which is critical for reducing side effects associated with chemotherapy .

Biological Activity Studies

Recent studies have focused on the anticancer properties of triazine derivatives, including the compound . Below are summarized findings from various research articles:

Case Studies and Findings:

- Anticancer Activity : Research indicates that triazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in tumorigenesis, contributing to its anticancer effects. For instance, it has shown promise against p38 MAP kinase, which is implicated in inflammatory responses and cancer progression .

- Structure-Activity Relationship (SAR) : Variations in substituents on the triazine ring have been explored to enhance biological activity. Modifications at the pyrrolidine and methoxy groups have been linked to improved selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, substituting chlorine atoms at positions 2, 4, and 6 of 1,3,5-triazine with amine groups (e.g., 3-chloro-4-methoxyaniline and p-toluidine) under reflux conditions in polar aprotic solvents like DMF or DMSO. Pyrrolidine can be introduced via a secondary substitution step .

- Key Reaction Conditions : Elevated temperatures (80–120°C), anhydrous conditions, and catalytic bases (e.g., K₂CO₃) to deprotonate amines. Purification often involves column chromatography with silica gel and eluents like ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For instance, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while pyrrolidinyl protons show multiplet signals at δ 1.7–3.5 ppm .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600 depending on substituents) .

- Elemental Analysis : To validate C, H, N, and Cl content (e.g., Cl% ~6–7% for hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example:

- Dose-Response Validation : Perform IC50 assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48–72 h incubation) .

- Off-Target Profiling : Use kinase inhibition panels to identify non-specific interactions. Compare results with structurally similar triazines (e.g., 6-morpholino analogs) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Selection : Hydrochloride salts improve aqueous solubility but may require co-solvents (e.g., PEG-400) for in vivo formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance permeability, as demonstrated for pyrazolo-pyrimidinone analogs .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release and reduce renal clearance, as shown for similar triazine derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the triazine core and catalytic lysine residues .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., -Cl) at the 3-chloro-4-methoxyphenyl moiety enhance kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.